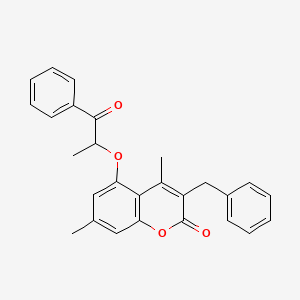
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
描述
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as DMDD, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic properties. In
作用机制
The mechanism of action of 3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. For example, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, this compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammation.
实验室实验的优点和局限性
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive, which may limit its use in large-scale experiments. Moreover, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several potential future directions for scientific research. One area of research could be the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research could be the elucidation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Moreover, this compound could be used as a tool for the study of various signaling pathways involved in cancer and inflammation. Finally, this compound could be used as a lead compound for the development of new synthetic compounds with improved therapeutic properties.
科学研究应用
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been found to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been found to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
属性
IUPAC Name |
3-benzyl-4,7-dimethyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O4/c1-17-14-23(30-19(3)26(28)21-12-8-5-9-13-21)25-18(2)22(27(29)31-24(25)15-17)16-20-10-6-4-7-11-20/h4-15,19H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEJIRIYLMCTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3946950.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3946956.png)

![2-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3946961.png)
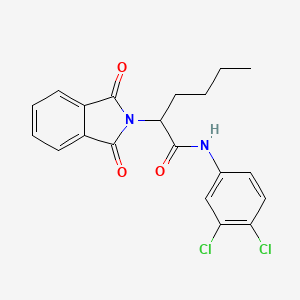
![methyl 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3947001.png)
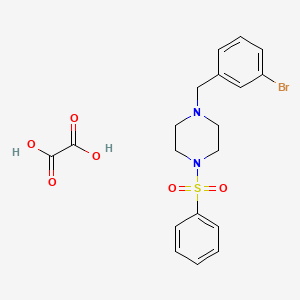
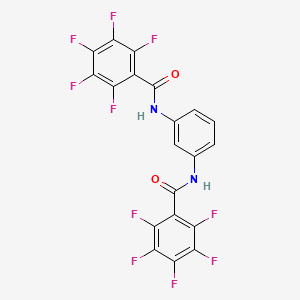
![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)
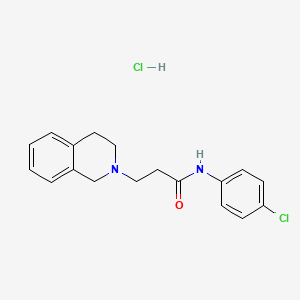
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propylsulfonyl)piperazine oxalate](/img/structure/B3947036.png)
